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Compound of Interest

Compound Name: Chz868

Cat. No.: B606664

Introduction

CHZ868 is a potent and selective type Il inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by
binding to and stabilizing the inactive conformation of the JAK2 kinase, thereby preventing its
activation and downstream signaling.[1][3] The JAK-STAT signaling pathway is crucial for
processes like cell proliferation, differentiation, and survival, and its dysregulation is implicated
in various cancers.[4][5] Signal Transducer and Activator of Transcription 5 (STATS) is a key
downstream substrate of JAK2.[6] Upon activation by cytokines or growth factors, JAK2
phosphorylates STAT5 at a specific tyrosine residue (Tyr694).[7][8] This phosphorylation is
obligatory for STAT5 dimerization, nuclear translocation, and subsequent regulation of target
gene expression.[4][9][10] Therefore, the level of phosphorylated STATS5 (pSTAT5) serves as a
direct and reliable biomarker for JAK2 activity. Western blot analysis is a standard method to
quantify changes in pSTATS levels in response to inhibitors like CHZ868.

Mechanism of Action: CHZ868 in the JAK-STAT Pathway

CHZ868 exerts its effect by directly inhibiting JAK2, which in turn prevents the phosphorylation
of STATS. This abrogation of a critical signaling node leads to reduced cell proliferation and
induction of apoptosis in JAK2-dependent cancer cells.[1][3]
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Caption: JAK-STAT signaling pathway and the inhibitory action of CHZ868.
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Data Summary: Effect of CHZ868 on pSTATS and Cell Proliferation

CHZ868 has been shown to potently inhibit STATS phosphorylation and cell growth in various

cancer cell models, particularly those with activating JAK2 mutations (e.g., V617F) or CRLF2

rearrangements.[1][3]
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Protocols

1. Cell Culture and Treatment with CHZ868

This protocol provides a general guideline for treating adherent or suspension cells with
CHZ868 prior to protein extraction.

Materials:

e Cancer cell line of interest (e.g., SET2, MHH-CALLA4)

o Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)
o CHZ868 (MedchemExpress or other supplier)[11]

o Dimethyl sulfoxide (DMSO), sterile

e Phosphate-buffered saline (PBS), sterile

o Cell counting apparatus (e.g., hemocytometer)

Procedure:

o Cell Seeding: Culture cells under standard conditions (37°C, 5% CO2). Seed cells at a
density that will ensure they are in the logarithmic growth phase at the time of harvest (e.qg.,
0.5 - 1 x 1076 cells/mL for suspension cells).

o CHZ868 Preparation: Prepare a 10 mM stock solution of CHZ868 in DMSO.[11] Store at
-20°C or -80°C for long-term use.[11]

e Cell Treatment:

o On the day of the experiment, dilute the CHZ868 stock solution in a complete culture
medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).[11]

o Include a vehicle-only control by adding an equivalent volume of DMSO to the medium.
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o Remove the old medium from cells and add the medium containing CHZ868 or the vehicle
control.

 Incubation: Incubate the cells for the desired period. The time can range from a few hours to
72 hours, depending on the experimental goal.[11] Studies have shown abrogation of
pPSTATS signaling after relatively short treatment times.[1][3]

e Cell Harvest:

o Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g
for 5 minutes at 4°C.

o Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and then detach cells
using a cell scraper in ice-cold PBS. Transfer to a conical tube and centrifuge.

e Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.
Centrifuge again and discard the supernatant. The cell pellet is now ready for lysis.

2. Western Blot Protocol for pSTAT5 Detection

This protocol is optimized for the detection of phosphorylated proteins, which requires special
care to prevent dephosphorylation during sample preparation.[13]

Materials:

Treated cell pellets

e RIPA Lysis Buffer or similar

e Protease Inhibitor Cocktall

e Phosphatase Inhibitor Cocktail (critical for pSTATS)
o BCA Protein Assay Kit

e 4x Laemmli sample buffer

o SDS-PAGE gels (e.g., 4-15% gradient gels)
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e PVDF or nitrocellulose membrane

e Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20
(TBST).[13]

e Primary Antibodies:

o Rabbit anti-pSTAT5 (Tyr694)[7]

o Rabbit or mouse anti-total STAT5

o Loading control antibody (e.g., anti-B-actin or anti-GAPDH)
e Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
o Enhanced Chemiluminescence (ECL) detection reagents
Procedure:

e Cell Lysis:

o

Prepare a complete lysis buffer by adding protease and phosphatase inhibitors to the RIPA
buffer immediately before use.

o

Resuspend the cell pellet in 100-200 uL of ice-cold complete lysis buffer.

[¢]

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]

[e]

Clarify the lysate by centrifuging at >10,000 x g for 10 minutes at 4°C.[14]
e Protein Quantification:
o Transfer the supernatant (protein lysate) to a new pre-chilled tube.

o Determine the protein concentration using a BCA assay according to the manufacturer's

instructions.

e Sample Preparation:
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o Normalize the protein concentration for all samples with lysis buffer.
o Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

o Denature the samples by heating at 95°C for 5-10 minutes.[13]

e Gel Electrophoresis:

o Load 20-40 g of protein per lane onto an SDS-PAGE gel.

o Run the gel at a constant voltage until the dye front reaches the bottom.
e Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry
transfer system.

e Immunoblotting:

o Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to
prevent non-specific antibody binding.[13]

o Primary Antibody Incubation: Dilute the primary anti-pSTAT5 antibody in 5% BSA/TBST
(e.g., 1:1000 dilution). Incubate the membrane with the primary antibody overnight at 4°C
with gentle agitation.

o Washing: Wash the membrane three times for 10 minutes each with TBST at room
temperature.

o Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5%
BSA/TBST. Incubate the membrane for 1 hour at room temperature.

o Washing: Wash the membrane three times for 10 minutes each with TBST.
o Detection:
o Prepare the ECL substrate according to the manufacturer's instructions.

o Incubate the membrane with the ECL substrate for 1-5 minutes.
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o Capture the chemiluminescent signal using a digital imager or X-ray film.
 Stripping and Re-probing (Optional):

o To detect total STAT5 or a loading control on the same membrane, strip the membrane
using a mild stripping buffer.

o Repeat the immunoblotting process starting from the blocking step with the next primary
antibody.

Visualized Workflows and Logic
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Caption: Experimental workflow for Western blot analysis of pSTATS5.
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Caption: Logical flow from CHZ868 treatment to cellular response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chz868-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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